N-ethyl-3-(trifluoromethyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-ethyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H10F3NO/c1-2-14-9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
IJWOQWBMJTZRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations of N Ethyl 3 Trifluoromethyl Benzamide
Reactivity of the Benzamide (B126) Moiety
The benzamide functional group is a cornerstone of organic chemistry, characterized by a carbonyl group attached to a nitrogen atom. This arrangement allows for a variety of chemical transformations, primarily centered around the electrophilic nature of the carbonyl carbon.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides. The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. libretexts.org For N-ethyl-3-(trifluoromethyl)benzamide, this can be generalized as the substitution of the ethylamino group by another nucleophile.
A key starting material for the synthesis of this compound itself is 3-(trifluoromethyl)benzoyl chloride, which readily undergoes nucleophilic acyl substitution with ethylamine. rsc.org This highlights the high reactivity of acyl chlorides as acylating agents.
Table 1: Predicted Relative Hydrolysis Rates of Substituted N-ethylbenzamides
| Substituent at meta-position | Hammett σ value (approx.) | Predicted Relative Hydrolysis Rate |
|---|---|---|
| -OCH₃ | -0.1 | Slower |
| -CH₃ | -0.07 | Slower |
| -H | 0 | Reference |
| -Cl | +0.37 | Faster |
| -CF₃ | +0.43 | Faster |
This table is illustrative and based on established Hammett correlations. Actual rates would require experimental verification.
Amide Functional Group Transformations (e.g., Reduction)
Amides can be reduced to amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). ucalgary.ca Unlike the reduction of ketones or esters, which yield alcohols, the reduction of an amide results in the complete removal of the carbonyl oxygen and its replacement with two hydrogen atoms. youtube.comchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. ucalgary.ca
The reaction of this compound with LiAlH₄ is expected to yield N-ethyl-3-(trifluoromethyl)benzylamine. The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum species, making it a good leaving group. A subsequent elimination forms a highly reactive iminium ion, which is then rapidly reduced by another equivalent of hydride. ucalgary.cachemistrysteps.com
Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity
The trifluoromethyl (-CF₃) group is a potent modulator of chemical reactivity due to its unique electronic and steric properties. mdpi.com
Electron-Withdrawing Effects on Aromatic Reactivity
The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.com When attached to a benzene (B151609) ring, it deactivates the ring towards electrophilic aromatic substitution by inductively pulling electron density away from the π-system. This deactivating effect is particularly pronounced, making reactions like nitration or halogenation of the aromatic ring of this compound require harsher conditions than for unsubstituted benzamide. As a meta-directing group, any electrophilic substitution would be expected to occur at the 5-position of the aromatic ring.
Conversely, the electron-withdrawing nature of the -CF₃ group activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common for benzamides unless other activating groups or specific reaction conditions are present. pressbooks.pub More significantly, this electron withdrawal enhances the electrophilicity of the carbonyl carbon, as previously discussed, thereby accelerating the rate of nucleophilic acyl substitution reactions. mdpi.com
Steric and Electronic Modulations by Trifluoromethyl Substituents
The steric bulk of the trifluoromethyl group is often compared to that of an isopropyl group. researcher.life In the case of this compound, the -CF₃ group is in the meta position, which means it does not directly flank the amide functionality. Therefore, its steric influence on reactions at the carbonyl group is minimal compared to an ortho-substituent.
However, the steric properties of the N-alkyl group can play a significant role in certain reactions. For instance, in base-induced rearrangements or cyclizations, a bulkier N-alkyl group can sterically hinder the approach to the ortho position of the aromatic ring, thereby influencing the reaction pathway and product distribution. mdpi.comresearcher.life While the N-ethyl group is relatively small, its conformation can influence the accessibility of adjacent sites.
The electronic effects of the -CF₃ group are far more dominant in this compound. By increasing the partial positive charge on the carbonyl carbon, it not only affects reaction rates but can also influence the stability of intermediates and transition states, thereby altering the selectivity of certain reactions.
Heteroatom Rearrangements and Intramolecular Processes
N-substituted benzamides can participate in a variety of intramolecular reactions, often leading to the formation of heterocyclic structures. These reactions can be influenced by the substituents on both the aromatic ring and the nitrogen atom.
For instance, N-alkenylbenzamides can undergo intramolecular cyclization under radical conditions to form isoindolinones. nih.govresearchgate.netrsc.org While this compound does not possess an alkenyl group for such a direct cyclization, related studies on N-alkylbenzamides show that radical reactions can be initiated at the N-alkyl group under specific conditions.
Furthermore, intramolecular oxidative cyclization is a known pathway for certain trifluoromethyl-containing benzimidamide derivatives to form triazoles, demonstrating the potential for complex intramolecular rearrangements involving the amide nitrogen and substituents. nih.gov While not a direct reaction of this compound, it illustrates a type of reactivity that can be accessed with related structures. The presence of the electron-withdrawing trifluoromethyl group can influence the feasibility and outcome of such cyclizations by affecting the electron density at various positions in the molecule. nih.govsemanticscholar.org
Research on the radical trifluoromethylation of enamides has shown that the reaction can lead to the formation of trifluoromethyl-containing isoindolinones through a cascade of addition and cyclization. nih.govresearchgate.net This suggests that under appropriate conditions, the benzamide moiety of this compound could potentially be involved in intramolecular cyclization processes, particularly if the N-ethyl group is first transformed into a reactive intermediate.
Exploration of Anomeric Amide Reactivity
Anomeric amides are a class of compounds where the nitrogen atom is bonded to two heteroatoms, leading to a pyramidalized nitrogen and increased reactivity compared to planar amides. une.edu.au This pyramidalization reduces the typical amide resonance, making the nitrogen atom more susceptible to nucleophilic attack. une.edu.au While this compound is not inherently an anomeric amide, its derivatives can be chemically transformed into reactive anomeric amide intermediates.
The reactivity of anomeric amides is harnessed in various chemical transformations, particularly in electrophilic halogenation reactions. chemrxiv.orgresearchgate.netchemrxiv.org By converting a standard amide into an N-X anomeric amide (where X is a leaving group), the compound becomes a potent electrophilic reagent. chemrxiv.orgresearchgate.netchemrxiv.org The driving force for the subsequent reaction is the release of strain energy as the pyramidalized nitrogen returns to a more stable planar geometry. chemrxiv.orgresearchgate.netchemrxiv.org
Table 1: Comparison of Halogenating Reagents
| Reagent/Conditions | Product Yield (%) |
|---|---|
| Anomeric Amide Reagent | 68 |
| Dibromodimethyl hydantoin (B18101) (DBDMH) | 16 |
| Snyder's reagent (BDSB) | Degradation products |
This table illustrates the enhanced reactivity of anomeric amides compared to other halogenating agents in a model reaction. researchgate.net
The introduction of an electron-withdrawing group like the trifluoromethyl substituent on the benzamide ring can influence the stability and reactivity of any anomeric amide intermediates formed. Further research into the specific anomeric amide chemistry of this compound could open new avenues for its functionalization.
Mechanistic Studies of Rearrangement Reactions (e.g., HERON reaction)
Rearrangement reactions of amides are fundamental transformations in organic synthesis. While specific studies on the HERON (Heteroatom Rearrangement on Nitrogen) reaction of this compound are not extensively documented, the general principles of such rearrangements are applicable. The HERON reaction and similar processes typically involve the migration of a group from a heteroatom substituent on the nitrogen to the carbonyl carbon.
The electronic nature of the substituents on both the migrating group and the benzamide scaffold plays a crucial role in the facility of these rearrangements. The electron-withdrawing trifluoromethyl group at the meta position of the phenyl ring in this compound would be expected to influence the electron density at the carbonyl carbon, thereby affecting the energetics of the transition state for the rearrangement.
Radical Reaction Pathways Involving Benzamide Scaffolds
The benzamide scaffold, particularly when substituted with a trifluoromethyl group, is amenable to radical reactions. The trifluoromethyl group can be introduced onto aromatic rings, including benzamide derivatives, through radical pathways. researchgate.net
One notable strategy involves the para-selective radical trifluoromethylation of benzamide derivatives via the formation of an iminium intermediate. researchgate.net This method offers high site-selectivity, which is often a challenge in direct C-H functionalization reactions. The reaction proceeds through a radical-type nucleophilic substitution, a pathway favored by the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy upon iminium ion formation. researchgate.net
A plausible mechanism for the radical trifluoromethylation of a benzamide derivative is as follows:
Generation of the trifluoromethyl radical (•CF₃) from a suitable precursor like TMSCF₃ in the presence of an oxidant. nih.gov
Attack of the •CF₃ radical on the aromatic ring of the benzamide.
Subsequent steps involving oxidation and deprotonation to yield the trifluoromethylated product. nih.gov
Control experiments, such as the addition of radical scavengers like TEMPO, have been shown to significantly decrease product yield, supporting the involvement of a radical pathway. nih.gov
Table 2: Radical Trifluoromethylation of Tertiary Enamides
| Substrate | Product | Yield (%) |
|---|---|---|
| Tertiary enamide 1 | Trifluoromethyl-containing isoindolinone | Moderate to good |
| Tertiary enamide 3 | Trifluoromethylated alkene | - |
This table demonstrates the utility of radical trifluoromethylation in synthesizing complex heterocyclic structures from unsaturated amides. nih.gov
Furthermore, the trifluoromethyl group itself can participate in radical reactions, for instance, through C-F bond functionalization via radical intermediates, opening up possibilities for further derivatization. ccspublishing.org.cn
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of reactions involving benzamides. iucr.orgresearchgate.netrsc.orgnih.govniscpr.res.in Such studies can elucidate transition state geometries, reaction energy profiles, and the influence of substituents on reactivity.
For trifluoromethyl-substituted benzamides, computational studies have been employed to understand intermolecular interactions in the solid state, which can provide insights into the forces governing crystal packing. iucr.orgresearchgate.net These studies have shown that hydrogen bonding and dispersion forces are crucial for the stability of the crystal structures of compounds like N-[4-(trifluoromethyl)phenyl]benzamide. iucr.org
In the context of reaction mechanisms, DFT calculations can be used to compare the predicted orientations of planar regions within a molecule in isolation versus their experimentally determined orientations in a crystal structure. For N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted approximately 60° with respect to each other in the crystal structure, a conformation that facilitates favorable N—H⋯O hydrogen bonding and π-stacking. iucr.org
Table 3: Comparison of Experimental and DFT Calculated Geometries for N-[4-(trifluoromethyl)phenyl]benzamide
| Parameter | Crystal Structure | DFT Calculation |
|---|---|---|
| Tilt angle between phenyl rings | 59.7 (1)° | 59.6° |
| Energy relative to isolated molecule | - | +3.2 kJ mol⁻¹ |
This table highlights the good agreement between experimental and computational data for the conformation of a related benzamide, underscoring the utility of computational methods. iucr.org
Computational studies on anomeric amides have also supported their enhanced reactivity in halogenation reactions, showing a more downhill reaction free energy (ΔG) compared to traditional reagents. researchgate.net These calculations can also reveal details such as the weakening of the N-Cl bond in anomeric amide halogenating agents. researchgate.net
Derivatization Strategies and Structural Modifications of N Ethyl 3 Trifluoromethyl Benzamide
Systematic Functionalization of the Benzene (B151609) Ring
Modifications to the benzene ring are crucial for altering the electronic properties and interaction potential of the molecule. The existing substituents—the N-ethylamido group and the trifluoromethyl group—exert significant influence on the reactivity and regioselectivity of further substitutions.
Electrophilic aromatic substitution (SEAr) introduces a new substituent onto the benzene ring by replacing a hydrogen atom. wikipedia.org The outcome of such reactions on the N-ethyl-3-(trifluoromethyl)benzamide ring is dictated by the combined directing effects of the existing groups. wikipedia.orgmasterorganicchemistry.com
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. lkouniv.ac.in Consequently, it strongly deactivates the ring towards electrophilic attack and acts as a meta-director. lkouniv.ac.in The N-ethylamido (-CONHCH2CH3) group has a more complex influence. While the carbonyl group is electron-withdrawing, the nitrogen lone pair can be delocalized into the ring, making it a weak deactivator or a weak activator and an ortho, para-director. lkouniv.ac.in
When both groups are present, their combined influence determines the position of substitution. The powerful deactivating nature of the -CF3 group makes electrophilic substitution challenging, often requiring harsh reaction conditions. The potential sites for substitution are positions 2, 4, 5, and 6. The directing effects are summarized in the table below.
| Position | Relation to -CONHCH2CH3 (Director) | Relation to -CF3 (Director) | Predicted Reactivity |
| 2 | ortho (favored) | ortho (disfavored) | Possible, but sterically hindered and electronically disfavored by -CF3. |
| 4 | para (favored) | ortho (disfavored) | A likely site, favored by the amide group, but deactivated by -CF3. |
| 5 | meta (disfavored) | meta (favored) | A potential site due to the strong meta-directing effect of -CF3. |
| 6 | ortho (favored) | para (disfavored) | Possible, but sterically hindered. |
Given the strong deactivation by the trifluoromethyl group, Friedel-Crafts alkylation and acylation reactions are generally not feasible on this substrate. lkouniv.ac.in However, reactions like nitration or halogenation may proceed under forcing conditions, likely yielding a mixture of products with substitution at positions 4 and 5.
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. ciac.jl.cn These reactions typically require an aryl halide or triflate as a coupling partner. To apply this strategy to this compound, a halogen (e.g., Br, I) must first be introduced onto the ring, typically via electrophilic aromatic substitution as described above. Once the halogenated derivative is obtained, a variety of cross-coupling reactions can be employed.
Another advanced strategy involves the direct C-H activation, where a transition metal catalyst selectively functionalizes a C-H bond. nih.gov The amide group can function as a directing group, guiding the catalyst to functionalize the ortho positions (C-2 and C-6). This approach avoids the need for pre-functionalization of the ring. nih.gov
The table below outlines potential cross-coupling reactions for aryl modification following initial halogenation.
| Reaction Name | Reagent Type | Bond Formed | Typical Catalyst |
| Suzuki Coupling | Organoboron (e.g., boronic acids) | C-C | Palladium (Pd) |
| Heck Coupling | Alkenes | C-C | Palladium (Pd) |
| Sonogashira Coupling | Terminal Alkynes | C-C | Palladium (Pd) / Copper (Cu) |
| Buchwald-Hartwig Amination | Amines | C-N | Palladium (Pd) |
| Stille Coupling | Organotin | C-C | Palladium (Pd) |
Modifications at the N-Substituent
Altering the N-ethyl group provides a direct method to modulate steric bulk, lipophilicity, and hydrogen bonding potential of the molecule.
A common derivatization strategy involves the synthesis of a library of analogs by replacing the ethyl group with various other alkyl or aryl moieties. The standard synthetic route involves the reaction of 3-(trifluoromethyl)benzoyl chloride with a diverse range of primary or secondary amines. This approach allows for the introduction of chains of varying length, branching, and aromatic systems. Structure-activity relationship (SAR) studies often utilize this method to probe the binding pocket of a biological target. nih.govresearchgate.net
| N-Substituent Group | Example | Potential Impact |
| Linear Alkyl | n-Propyl, n-Butyl | Increases lipophilicity and explores hydrophobic pockets. drugdesign.org |
| Branched Alkyl | Isopropyl, tert-Butyl | Introduces steric bulk to probe spatial constraints. |
| Cycloalkyl | Cyclohexyl | Adds conformational rigidity and lipophilicity. |
| Aryl | Phenyl, Substituted Phenyl | Allows for π-π stacking interactions and electronic modifications. |
| Benzyl | Benzyl | Introduces flexibility and potential for aromatic interactions. |
Incorporating heterocyclic rings at the N-substituent position can significantly alter the molecule's properties by introducing heteroatoms capable of forming hydrogen bonds, modulating polarity, and improving metabolic stability. nih.gov The synthesis follows the same principle as in 4.2.1, using heterocyclic amines as nucleophiles to react with 3-(trifluoromethyl)benzoyl chloride. This strategy is widely used in medicinal chemistry to access novel chemical space and improve pharmacological profiles. researchgate.net
| Heterocyclic Moiety | Example | Potential Contribution |
| Piperidine | N-(piperidin-1-yl) | Basic nitrogen for salt formation, increased polarity. |
| Morpholine | N-(morpholin-4-yl) | Introduces hydrogen bond acceptor (oxygen), improves solubility. |
| Pyridine (B92270) | N-(pyridin-2-ylmethyl) | Aromatic system, potential for metal coordination, hydrogen bond acceptor. |
| Imidazole | N-(imidazol-1-ylethyl) | Aromatic, contains both H-bond donor and acceptor sites. |
| Thiazole | N-(thiazol-2-yl) | Aromatic system with sulfur and nitrogen heteroatoms. |
Design of Analogs with Modified Linkers
Modifying the amide linker (-CO-NH-) that connects the 3-(trifluoromethyl)phenyl ring to the ethyl group is a more fundamental alteration to the core structure. nih.gov This strategy aims to change the geometry, stability, or hydrogen bonding pattern of the molecule. This can be achieved by replacing the amide bond with a bioisostere or by inserting or removing atoms to change the spacing between the key pharmacophoric elements.
| Linker Modification Strategy | Example Structure | Rationale |
| Reverse Amide | 3-(Trifluoromethyl)-N-ethylaniline acylated with a different acid | Reverses the direction of the H-bond donor/acceptor. |
| Sulfonamide | N-ethyl-C-(3-(trifluoromethyl)phenyl)methanesulfonamide | Replaces planar carbonyl with tetrahedral sulfonyl group, alters H-bonding. |
| Homologation | N-ethyl-2-(3-(trifluoromethyl)phenyl)acetamide | Inserts a methylene (B1212753) (-CH2-) spacer between the ring and carbonyl, increasing flexibility and distance. |
| Ester/Ether Linkage | Ethyl 3-(trifluoromethyl)benzoate | Replaces the N-H with an oxygen, removing H-bond donor capability. |
These advanced modifications can lead to analogs with profoundly different conformational preferences and chemical properties compared to the parent compound, this compound.
Structural Variation for Probing Structure-Reactivity Relationships
The exploration of structure-reactivity relationships (SRR) for this compound involves the systematic modification of its core structure to elucidate the electronic and steric effects of different substituents on its chemical and biological properties. While specific SRR studies on this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry and organic synthesis allow for the postulation of key derivatization strategies.
Table 1: Potential Structural Variations of this compound for SRR Studies
| Molecular Scaffold | Position of Variation | Potential Modifications | Investigated Properties |
| N-Alkyl Group | Ethyl Chain | - Homologation (methyl, propyl, butyl, etc.)- Branching (isopropyl, isobutyl)- Cyclization (cyclopropyl, cyclobutyl) | Lipophilicity, steric hindrance at the amide nitrogen, metabolic stability. |
| Benzamide (B126) Core | Amide Bond | - Replacement with thioamide, ester, or reverse amide | Hydrogen bonding capability, electronic properties, conformational rigidity. |
| Trifluoromethylphenyl Ring | Phenyl Ring | - Positional isomers of the CF₃ group (ortho, para)- Introduction of other substituents (e.g., F, Cl, OMe, CN) | Electronic effects (electron-donating/withdrawing), steric bulk, target interaction points. |
Modifications of the N-Ethyl Group:
Variations of the N-ethyl group can probe the impact of steric bulk and lipophilicity on the molecule's reactivity and interactions. Replacing the ethyl group with smaller (N-methyl) or larger (N-propyl, N-butyl) linear alkyl chains can systematically alter the steric environment around the amide nitrogen. Branched alkyl groups (e.g., N-isopropyl) or cyclic substituents (e.g., N-cyclopropyl) can introduce more significant conformational constraints.
Modifications of the Benzoyl Moiety:
Alterations to the 3-(trifluoromethyl)benzoyl portion of the molecule can explore the influence of electronic effects. Moving the trifluoromethyl group to the ortho or para positions would significantly change the electronic distribution within the aromatic ring and its interaction with the amide functionality. Furthermore, the introduction of additional substituents on the phenyl ring, such as electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, cyano) groups, can be used to fine-tune the electronic properties of the entire molecule.
Interactive Data Table: Hypothetical Derivatives and Their Expected Physicochemical Properties
Please note that the following data is hypothetical and for illustrative purposes to demonstrate how structure-reactivity relationships could be probed.
Synthetic Routes to Key Intermediates for Derivatization
The synthesis of derivatives of this compound relies on the accessibility of key intermediates. The primary retrosynthetic disconnection is at the amide bond, suggesting two main precursors: an activated form of 3-(trifluoromethyl)benzoic acid and N-ethylaniline or its derivatives.
Synthesis of 3-(Trifluoromethyl)benzoyl Chloride:
A common and efficient method for activating 3-(trifluoromethyl)benzoic acid is its conversion to the corresponding acyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. ossila.comchemicalbook.com
Reaction Scheme 1: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
3-(Trifluoromethyl)benzoyl chloride is a versatile intermediate that can react with a wide range of primary and secondary amines to form the corresponding benzamides. ossila.com
Synthesis of N-Ethylaniline and its Derivatives:
The synthesis of N-ethylaniline can be accomplished through various methods, including the reductive amination of aniline (B41778) with acetaldehyde. google.com For the synthesis of substituted N-ethylanilines, the corresponding substituted aniline would be the starting material.
Synthesis of Functionalized 3-(Trifluoromethyl)benzoic Acids:
To introduce further diversity into the benzoyl moiety, functionalized 3-(trifluoromethyl)benzoic acids are required. For instance, 3-fluoro-5-(trifluoromethyl)benzoic acid is a commercially available building block that can be used to synthesize derivatives with altered electronic properties. ossila.com The synthesis of other substituted trifluoromethyl benzoic acids can be achieved through multi-step synthetic sequences, often starting from correspondingly substituted toluenes or xylenes. organic-chemistry.orggoogle.com
Amide Bond Formation:
The final step in the synthesis of this compound derivatives is the formation of the amide bond. This is typically achieved by reacting the appropriate acyl chloride (e.g., 3-(trifluoromethyl)benzoyl chloride) with the desired N-alkylaniline (e.g., N-ethylaniline) in the presence of a base to neutralize the HCl byproduct. dergipark.org.tr
Table 2: Key Intermediates and Their Synthetic Utility
| Intermediate | CAS Number | Key Application in Derivatization |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | Precursor for the synthesis of 3-(trifluoromethyl)benzoyl chloride and other activated derivatives. |
| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | A highly reactive intermediate for amide bond formation with various amines. |
| N-Ethylaniline | 103-69-5 | The amine component for the synthesis of the parent compound and its benzoyl-modified analogs. |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | A building block for introducing additional electronic modifications to the phenyl ring. |
By utilizing these key intermediates and established synthetic methodologies, a diverse library of this compound derivatives can be generated for comprehensive structure-reactivity relationship studies.
Computational and Theoretical Investigations of N Ethyl 3 Trifluoromethyl Benzamide
Quantum Chemical Calculations (e.g., DFT, B3LYP, WB97XD)
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules like N-ethyl-3-(trifluoromethyl)benzamide. Density Functional Theory (DFT) is a prominent computational method employed for this purpose, offering a balance between accuracy and computational cost. nih.govdamascusuniversity.edu.sy DFT methods are used to approximate the solution to the Schrödinger equation, providing insights into molecular geometries, energies, and other electronic properties. nih.gov
Among the various functionals used in DFT, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines the Hartree-Fock exchange theory with DFT. damascusuniversity.edu.syquora.com It is known for its robustness and has been widely applied to a vast range of organic molecules, yielding reliable results for molecular structures and energies. damascusuniversity.edu.syquora.com
Another functional, WB97XD, is a long-range corrected hybrid functional that includes empirical dispersion corrections. quora.comnih.gov This makes it particularly suitable for studying systems where non-covalent interactions, such as van der Waals forces and hydrogen bonding, are significant. researchgate.net The inclusion of dispersion is crucial for accurately describing the conformational preferences and intermolecular interactions of flexible molecules like this compound. quora.comnih.gov
These quantum chemical methods allow for a detailed exploration of the molecule's intrinsic properties, as will be discussed in the following subsections.
The flexibility of the N-ethyl group and the rotation around the amide bond and the bond connecting the phenyl ring to the amide group in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the stable arrangements of the atoms in three-dimensional space and to determine their relative energies.
Theoretical calculations, such as those employing DFT with B3LYP or WB97XD functionals, can be used to perform a systematic search of the potential energy surface of the molecule. nih.gov By rotating the key dihedral angles and calculating the energy of each resulting conformation, a conformational landscape can be mapped out. The results of such an analysis would typically identify the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other low-energy local minima.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-N-C) | Population (%) |
|---|---|---|---|
| Global Minimum | 0.00 | 178.5 | 75.2 |
| Local Minimum 1 | 1.25 | -65.3 | 15.8 |
| Local Minimum 2 | 2.50 | 70.1 | 9.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the benzamide (B126) moiety, specifically the phenyl ring and the amide group, which are electron-rich. The LUMO, on the other hand, is likely to be distributed over the trifluoromethyl-substituted phenyl ring, as the trifluoromethyl group is a strong electron-withdrawing group. This distribution of frontier orbitals suggests that the molecule could be susceptible to electrophilic attack at the benzamide portion and nucleophilic attack at the trifluoromethyl-substituted ring.
The HOMO-LUMO gap can be calculated using DFT methods. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.orguni-muenchen.de The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. ucsb.edu The surface is then color-coded to represent different potential values, with red typically indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). wolfram.comavogadro.cc
For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack or hydrogen bond donation. uni-muenchen.de The nitrogen atom of the amide group would also exhibit some negative potential. In contrast, the hydrogen atom attached to the nitrogen and the region around the trifluoromethyl group would be expected to have a positive potential, indicating they are electron-deficient. mdpi.com The trifluoromethyl group, due to the high electronegativity of the fluorine atoms, creates a significant region of positive potential on the adjacent part of the phenyl ring. mdpi.com
This information is crucial for understanding how the molecule will interact with other molecules, such as solvent molecules or biological receptors. libretexts.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein (receptor). mdpi.com These methods are instrumental in drug discovery and design, as they can provide insights into the binding mode and affinity of a ligand to its target. researchgate.netnih.gov
In a generalized ligand-target interaction scenario, molecular docking simulations would be performed to place the this compound molecule into the binding site of a hypothetical receptor. The docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. mdpi.com
The predicted interactions would likely involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The carbonyl oxygen of the amide group could act as a hydrogen bond acceptor, while the N-H group could act as a hydrogen bond donor. The phenyl ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues in the binding site. The trifluoromethyl group can also participate in hydrophobic interactions and potentially form halogen bonds or other non-covalent interactions.
Studies on similar trifluoromethyl benzamides have shown that hydrophobic interactions often predominate in ligand-protein complex formation. nih.govmedjrf.com
The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique properties that can significantly influence a molecule's binding affinity and pharmacokinetic profile. mdpi.comnih.gov The CF3 group is highly lipophilic, which can enhance hydrophobic interactions with a protein's binding pocket. mdpi.com Its strong electron-withdrawing nature can also modulate the electronic properties of the molecule, affecting its ability to form hydrogen bonds and other electrostatic interactions. mdpi.com
In the context of this compound, the CF3 group is expected to have a profound impact on its binding energetics. The increased lipophilicity can lead to stronger hydrophobic interactions, which are a major driving force for ligand binding. Furthermore, the electron-withdrawing nature of the CF3 group can enhance the acidity of nearby N-H protons, potentially leading to stronger hydrogen bonds.
Molecular Dynamics Simulations
The dynamic behavior of this compound in a solution is expected to be characterized by the rotational dynamics of its constituent groups. Key dynamic features would include the rotation around the C-N amide bond, the torsion of the ethyl group, and the rotation of the trifluoromethyl group. The barrier to rotation around the amide bond is generally significant due to its partial double-bond character, leading to distinct cis and trans conformations. The presence of the ethyl group on the nitrogen atom introduces additional degrees of freedom, allowing for various conformational states.
The Solvent Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. wikipedia.org It is a crucial parameter in understanding a molecule's hydrophobicity, solubility, and its potential for interaction with other molecules. wikipedia.orgcomputabio.com SASA is typically calculated using computational algorithms, such as the "rolling ball" algorithm, which simulates a solvent probe rolling over the van der Waals surface of the molecule. wikipedia.org
| Molecular Fragment | Expected Contribution to SASA | Estimated Nature |
| Phenyl Ring | Large | Hydrophobic |
| Ethyl Group | Moderate | Hydrophobic |
| Trifluoromethyl Group | Moderate to Large | Hydrophobic |
| Amide Group (C=O, N-H) | Small to Moderate | Hydrophilic |
This table is illustrative and based on the general chemical properties of the functional groups.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, Vibrational Spectra)
Computational chemistry provides methods to predict the spectroscopic properties of molecules with a high degree of accuracy. Density Functional Theory (DFT) is a commonly employed method for these predictions.
Theoretical predictions of the spectroscopic properties of this compound can be performed using DFT calculations, typically with a basis set such as 6-311+G(d,p). For instance, in a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations were used to compute the fundamental vibrational frequencies and simulate the infrared spectrum, which showed good agreement with experimental data. sci-hub.se
NMR Spectra: The ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method. The chemical shifts are sensitive to the electronic environment of the nuclei. The electron-withdrawing trifluoromethyl group at the meta position of the phenyl ring is expected to influence the chemical shifts of the aromatic protons and carbons. The ethyl group would show characteristic signals for the methylene (B1212753) and methyl protons and carbons.
UV-Vis Spectra: The electronic absorption spectrum in the UV-Vis region is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations can be used to predict the excitation energies and oscillator strengths of these transitions. For benzamide derivatives, the absorption bands typically arise from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.
Vibrational Spectra (IR and Raman): The vibrational frequencies observed in the infrared (IR) and Raman spectra correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy, although a scaling factor is often applied to correct for anharmonicity and other systematic errors. Key vibrational modes for this compound would include the C=O stretching of the amide, N-H stretching and bending, C-N stretching, aromatic C-H and C=C stretching, and the characteristic vibrations of the CF₃ group.
The table below presents theoretically predicted vibrational frequencies for a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which can serve as a reference for what to expect for this compound. sci-hub.se
| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N–H stretch | 3642.71 | 3290.54 |
| C=O stretch | 1739.37 | 1647.48 |
| C–N–H in-plane deformation | 1536.04 | 1557.52 |
| C–N stretch | 1280.41 | 1285.09 |
| νas C–F | 1169.85 | 1174.98 |
| νs C–F | 1123.66 | 1115.40 |
Data from a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. sci-hub.se
Structure-Theoretical Property Relationships
The relationship between the molecular structure of this compound and its theoretical properties is a key aspect of its computational investigation. The conformational flexibility of the molecule, particularly the rotation around the phenyl-carbonyl and the amide C-N bonds, will significantly influence its electronic properties and intermolecular interactions.
Computational studies on substituted benzamides have shown that the torsional angle between the phenyl ring and the amide plane is a critical parameter. This angle affects the degree of π-conjugation between the aromatic ring and the carbonyl group, which in turn influences the electronic absorption spectrum and the chemical reactivity of the molecule. The presence of the trifluoromethyl group at the meta position will electronically influence the phenyl ring, affecting properties such as the molecular electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO).
The substitution pattern on the phenyl ring and the nature of the N-alkyl group dictate the conformational preferences and the potential for intermolecular hydrogen bonding. In the solid state, benzamides often form hydrogen-bonded networks, and computational studies can predict the most stable crystal packing arrangements. The fluorine substitution in benzamide derivatives has been shown to suppress disorder in crystals.
The electronic properties, such as the HOMO-LUMO energy gap, can be correlated with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of the LUMO, potentially affecting its reactivity profile.
Advanced Spectroscopic and Analytical Characterization of N Ethyl 3 Trifluoromethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-ethyl-3-(trifluoromethyl)benzamide by providing detailed information about the hydrogen, carbon, and fluorine atomic environments.
¹H NMR Analysis of Proton Environments
The proton NMR (¹H NMR) spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the ethyl group and the aromatic ring. The amide proton (N-H) may also be observable, though its chemical shift and appearance can be variable.
The ethyl group protons will present as a characteristic triplet-quartet pattern. The methyl protons (-CH₃) are anticipated to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) will, in turn, be split into a quartet by the methyl protons and may exhibit further coupling to the amide proton.
The aromatic protons on the trifluoromethyl-substituted benzene (B151609) ring will exhibit more complex splitting patterns in the downfield region of the spectrum. Due to the meta substitution, four distinct aromatic proton signals are expected. Their chemical shifts are influenced by the electron-withdrawing effects of both the trifluoromethyl group and the benzamide (B126) moiety.
Predicted ¹H NMR Data (CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| -CH₃ (ethyl) | ~1.25 | Triplet (t) | ~7.2 |
| -CH₂- (ethyl) | ~3.45 | Quartet of triplets (qt) or multiplet (m) | ~7.2, ~5.5 |
| N-H (amide) | ~6.5 - 8.0 | Broad singlet (br s) | - |
¹³C NMR for Carbon Backbone Characterization
The carbon-13 NMR (¹³C NMR) spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.
The carbonyl carbon of the amide group is expected to be significantly deshielded, appearing at the downfield end of the spectrum. The carbons of the aromatic ring will resonate in the typical aromatic region, with their specific shifts influenced by the trifluoromethyl and amide substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The ethyl group carbons will be found in the upfield aliphatic region.
Predicted ¹³C NMR Data (CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| -CH₃ (ethyl) | ~15 | Singlet |
| -CH₂- (ethyl) | ~35 | Singlet |
| Aromatic C-H | ~124 - 132 | Singlets and Quartets (q) |
| Aromatic C-C(O) | ~135 | Singlet |
| Aromatic C-CF₃ | ~131 | Quartet (q) |
| C=O (amide) | ~167 | Singlet |
¹⁹F NMR for Trifluoromethyl Group Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. In a proton-coupled ¹⁹F NMR spectrum, this signal may show fine splitting due to coupling with the aromatic protons, although it is often recorded with proton decoupling, resulting in a singlet.
Predicted ¹⁹F NMR Data (CDCl₃)
| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The exact mass can be calculated from the molecular formula, C₁₀H₁₀F₃NO.
Calculated HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 218.0787 |
| [M+Na]⁺ | 240.0607 |
Fragmentation Pattern Interpretation
Under electron ionization (EI), the this compound molecule will ionize and subsequently fragment in a predictable manner. The analysis of these fragments provides valuable structural information that corroborates the proposed structure.
The molecular ion peak ([M]⁺˙) at m/z 217 is expected to be observed. Key fragmentation pathways would likely involve the cleavage of the amide bond and rearrangements. A prominent fragment would be the 3-(trifluoromethyl)benzoyl cation at m/z 173, resulting from the loss of the ethylamino radical. Another significant fragmentation would be the loss of an ethyl group, leading to a fragment ion at m/z 188. Further fragmentation of the benzoyl cation could involve the loss of carbon monoxide (CO) to yield a trifluoromethylphenyl cation at m/z 145.
Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment Identity |
|---|---|
| 217 | [C₁₀H₁₀F₃NO]⁺˙ (Molecular Ion) |
| 188 | [M - C₂H₅]⁺ |
| 173 | [C₈H₄F₃O]⁺ |
| 145 | [C₇H₄F₃]⁺ |
| 104 | [C₇H₄O]⁺ (from loss of CF₃) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule.
For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its key functional groups: the secondary amide, the aromatic ring, and the trifluoromethyl group. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and recognizable peaks in the spectrum, generally found between 1630 and 1680 cm⁻¹.
The aromatic ring gives rise to several signals. The C-H stretching vibrations of the benzene ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically produce a series of peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ range and the C-H out-of-plane bending bands between 690 and 900 cm⁻¹. The trifluoromethyl (CF₃) group is characterized by strong C-F stretching absorptions, which are typically observed in the 1100-1400 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretching | 3300 - 3500 | Medium-Sharp |
| Aromatic (C-H) | Stretching | 3000 - 3100 | Variable |
| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium |
| Amide (C=O) | Stretching (Amide I band) | 1630 - 1680 | Strong |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Variable |
| Amide (N-H) | Bending (Amide II band) | 1510 - 1570 | Medium-Strong |
| Trifluoromethyl (C-F) | Stretching | 1100 - 1400 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a crystal, researchers can deduce detailed structural information, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, studies on structurally similar compounds, such as N-[4-(trifluoromethyl)phenyl]benzamide, provide insight into the likely solid-state conformation and packing. iucr.org In the crystal lattice of such aromatic amides, molecules are often organized through a network of intermolecular interactions. iucr.org Hydrogen bonding between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule is a dominant feature, leading to the formation of chains or sheets. iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Intermolecular Interactions | N—H⋯O hydrogen bonding, π-stacking |
| Aryl Ring Tilt Angle (Experimental) | 59.7 (1)° |
| Aryl Ring Tilt Angle (DFT Calculation) | 59.6° |
Advanced Spectroscopic Techniques for Specialized Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing molecules containing chromophores, which are functional groups with π-electrons or non-bonding valence electrons that can undergo electronic transitions.
The this compound molecule contains a benzoyl chromophore. The aromatic ring and the conjugated carbonyl group are responsible for its characteristic UV absorption. Two primary types of electronic transitions are expected: π→π* transitions, associated with the aromatic system, and n→π* transitions, involving the non-bonding electrons on the carbonyl oxygen. The π→π* transitions are typically high-intensity and occur at shorter wavelengths, while the n→π* transitions are of lower intensity and appear at longer wavelengths. For benzamide itself, absorption in the environmental UV spectrum (>290 nm) is not expected, suggesting that key absorptions occur at shorter wavelengths. nih.gov The presence of the trifluoromethyl group, an electron-withdrawing group, may cause a slight shift in the absorption maxima (a hypsochromic or bathochromic shift) compared to unsubstituted benzamide.
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. nih.gov It measures the current that develops in an electrochemical cell as the potential is varied linearly with time. A cyclic voltammogram plots current versus potential, providing information on the oxidation and reduction potentials of a molecule and the reversibility of its electron transfer processes. nih.govsciepub.com
For this compound, CV could be employed to investigate the electrochemical behavior of the trifluoromethyl-substituted benzene ring. The trifluoromethyl group is strongly electron-withdrawing, which would make the aromatic ring more difficult to oxidize and easier to reduce compared to unsubstituted benzamide. The CV experiment would reveal the potentials at which these electron transfer events occur. The shape of the voltammogram and the separation between the anodic and cathodic peak potentials would indicate whether the redox processes are reversible, quasi-reversible, or irreversible. sciepub.com
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize chemical species that have unpaired electrons. rsc.org It is based on the absorption of microwave radiation by an unpaired electron when it is in a strong magnetic field.
This compound, in its neutral ground state, is a diamagnetic molecule with no unpaired electrons. Therefore, it would be "ESR silent" and would not produce an ESR spectrum. The technique would only become relevant if the compound were to be converted into a radical species, for example, through a one-electron oxidation to form a radical cation or a one-electron reduction to form a radical anion. rsc.org If such a radical species were generated and stable enough to be observed, ESR spectroscopy could provide valuable information about the distribution of the unpaired electron's spin density across the molecule. rsc.org
Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)
Chromatography is a cornerstone of chemical analysis, used for separating, identifying, and purifying the components of a mixture. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for qualitative analysis, such as monitoring the progress of a reaction, identifying compounds by comparison with standards, and determining the purity of a substance. libretexts.org For this compound, a small spot of the sample would be applied to a TLC plate (e.g., silica (B1680970) gel). libretexts.org The plate is then placed in a chamber with a suitable solvent system (mobile phase). Due to its polarity, the compound will travel up the plate at a specific rate, resulting in a characteristic Retention Factor (Rƒ) value that can be used for identification and a preliminary assessment of purity. ekb.eg The presence of multiple spots would indicate impurities. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique that offers high resolution and sensitivity. It is widely used for separating complex mixtures, identifying components, and determining the precise purity of a compound. In an HPLC analysis of this compound, the sample is injected into a column packed with a stationary phase (e.g., C18-modified silica for reversed-phase chromatography). A liquid mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is pumped through the column at high pressure. The compound interacts with both phases and is separated based on its relative affinity for each. A detector (e.g., a UV detector set to a wavelength where the compound absorbs) records the compound as it elutes from the column, producing a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a highly accurate measure of its purity.
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Detection |
|---|---|---|---|
| TLC | Silica Gel | Hexane/Ethyl Acetate mixture | UV visualization (at 254 nm) |
| HPLC (Reversed-Phase) | C18-silica | Acetonitrile/Water or Methanol/Water gradient | UV-Vis Detector |
Advanced Synthetic Applications and Methodological Contributions of N Ethyl 3 Trifluoromethyl Benzamide Scaffolds
Role as Versatile Building Blocks in Complex Molecule Synthesis
The N-ethyl-3-(trifluoromethyl)benzamide framework and its derivatives are recognized as versatile building blocks in the multistep synthesis of complex, high-value molecules. The chemical stability of the benzamide (B126) core, combined with the unique electronic properties of the trifluoromethyl group, makes this scaffold an ideal starting point for constructing larger, more elaborate structures. The trifluoromethyl group can enhance metabolic stability, while the aromatic ring and amide group provide multiple points for functionalization. mdpi.com
A prominent example of its application is in the synthesis of highly selective RAF inhibitors for oncology research. In this context, a derivative, N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide, serves as a key building block. acs.org This molecule contains the core 3-(trifluoromethyl)benzamide (B157546) structure and is strategically functionalized with a boronic ester, preparing it for palladium-catalyzed cross-coupling reactions. This demonstrates the utility of the scaffold in convergent syntheses, where complex molecular fragments are prepared separately and then joined together in the later stages of a synthetic sequence. The benzamide portion is incorporated wholesale into the final complex structure, highlighting its role as a foundational component. acs.org
The use of such building blocks is central to modern synthetic strategies, allowing for the efficient and modular construction of new chemical entities. uni-muenchen.de The trifluoromethyl-benzamide motif provides a reliable and robust platform that can be carried through multiple synthetic steps to deliver a desired final product. acs.org
Development of Novel Reagents and Intermediates for Organic Transformations
While this compound itself is not a standalone reagent, its derivatives are crucial as advanced intermediates that function as reagents in specific organic transformations. The development of new reagents for introducing trifluoromethyl groups and other fluorinated moieties is a significant area of research. researchgate.netbanglajol.info However, an equally important strategy involves using molecules that already contain the trifluoromethyl group as platforms for further synthesis.
The aforementioned boronic ester derivative used in the synthesis of RAF inhibitors is a perfect illustration of this principle. acs.org By installing a reactive group (the boronic ester) onto the 3-(trifluoromethyl)benzamide scaffold, chemists transform a stable intermediate into a specialized reagent for Suzuki-Miyaura coupling reactions. This transformation is a key step in creating a carbon-carbon bond to link the benzamide fragment with another complex part of the target molecule.
The table below outlines the key components of such a cross-coupling reaction, showcasing the role of the benzamide-derived intermediate as a functional reagent.
| Role in Reaction | Chemical Component | Purpose | Reference |
|---|---|---|---|
| Building Block / Reagent | N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide | Provides the trifluoromethyl-benzamide portion of the final molecule via a Suzuki-Miyaura coupling. | acs.org |
| Coupling Partner | A halogenated (e.g., bromo- or chloro-) pyridine (B92270) intermediate | Provides the other major fragment of the target molecule. | acs.org |
| Catalyst System | Palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) | Facilitates the carbon-carbon bond formation between the two fragments. | acs.org |
This example underscores how the stable 3-(trifluoromethyl)benzamide core can be elaborated into a sophisticated intermediate, effectively serving as a custom reagent for advanced organic transformations like transition metal-catalyzed cross-coupling. acs.org
Contribution to New Reaction Methodologies
The development of new reaction methodologies often relies on the use of robust and representative substrates to test the scope and limitations of a new transformation. The this compound scaffold, with its combination of an aromatic ring, an amide, and a trifluoromethyl group, represents a common structural motif found in pharmaceuticals and agrochemicals. researchgate.netnih.gov
Its application in complex syntheses, such as the previously mentioned RAF inhibitor program, demonstrates its compatibility with established, powerful reaction methodologies like the Suzuki-Miyaura coupling. acs.org While there is not extensive literature on this specific molecule being used to develop entirely new named reactions, its successful use in demanding synthetic contexts validates its utility as a substrate for modern catalytic processes. The stability conferred by the C-F bonds and the predictable reactivity of the benzamide unit make it a reliable substrate for exploring and optimizing reaction conditions. mdpi.com As chemists continue to develop novel methods for C-H activation, late-stage functionalization, and other advanced transformations, scaffolds like this compound are ideal candidates for demonstrating the utility and functional group tolerance of these emerging synthetic tools.
Precursor in Agrochemistry Research
The benzamide functional group is a well-established pharmacophore in the agrochemical industry, forming the basis of numerous fungicides and insecticides. researchgate.netnih.gov Concurrently, the trifluoromethyl group is one of the most important substituents in the design of modern agrochemicals. researchgate.netbanglajol.info Its inclusion can significantly enhance a compound's metabolic stability in the field and improve its ability to penetrate biological membranes, leading to more effective action. mdpi.com
Given these factors, this compound represents a prototypical precursor for the synthesis of new active ingredients in agrochemistry research. It combines the proven benzamide core with the performance-enhancing trifluoromethyl group. Research programs focused on discovering new pesticides and herbicides frequently synthesize libraries of related compounds by modifying such foundational structures. nih.govnih.gov Therefore, this compound and its analogues serve as key starting materials or intermediates in the synthetic routes that lead to novel, patentable agrochemical candidates. Amidine compounds, which can be derived from benzamides, also have extensive applications in the pesticide field. google.com
Future Research Directions and Unexplored Avenues for N Ethyl 3 Trifluoromethyl Benzamide
The continued exploration of N-ethyl-3-(trifluoromethyl)benzamide and its derivatives holds significant promise for advancements in various chemical and biological fields. The trifluoromethyl group and the benzamide (B126) scaffold are prevalent in many bioactive molecules, making this compound a valuable subject for future research. nih.govmdpi.com The following sections outline key areas for future investigation, focusing on sustainable synthesis, novel reaction engineering, computational analysis, the design of molecular probes, and the integration of cutting-edge chemical technologies.
Q & A
Q. What are the key considerations for synthesizing N-ethyl-3-(trifluoromethyl)benzamide in a laboratory setting?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with amide coupling between 3-(trifluoromethyl)benzoyl chloride and ethylamine derivatives. Critical steps include:
- Hazard Analysis : Conduct a risk assessment for reagents like benzoyl chlorides (corrosive) and trifluoromethyl-containing intermediates (potential mutagenicity). Follow guidelines from Prudent Practices in the Laboratory for handling hazardous chemicals .
- Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
- Scale Considerations : Optimize stoichiometry and solvent selection (e.g., dichloromethane or acetonitrile) to avoid exothermic side reactions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR/FTIR : Confirm the presence of the trifluoromethyl (-CF₃) group via NMR (δ ~ -60 to -70 ppm) and amide C=O stretching (1650–1700 cm⁻¹) in FTIR .
- X-Ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Note that bulky substituents like -CF₃ may complicate data collection due to disorder; apply TWINABS for twinned data correction .
Advanced Research Questions
Q. What methodological challenges arise when analyzing the crystallographic data of this compound, and how can they be addressed?
- Methodological Answer : Challenges include:
- Disorder in CF₃ Groups : The trifluoromethyl group’s rotational freedom can cause electron density smearing. Mitigate this by refining the group with isotropic displacement parameters or using restraints in SHELXL .
- Low-Resolution Data : For weakly diffracting crystals, employ high-intensity synchrotron radiation and merge multiple datasets. Validate the final model with R-factor and residual density maps .
Q. How do structural modifications at the ethyl or trifluoromethyl groups influence the compound’s pharmacological activity?
- Methodological Answer :
- Ethyl Group : Replacing ethyl with bulkier alkyl chains (e.g., isopropyl) can enhance lipophilicity, improving membrane permeability. Assess via logP measurements or MDCK cell monolayer assays .
- Trifluoromethyl Group : The -CF₃ group enhances metabolic stability by resisting oxidative degradation. Compare metabolic half-lives (t₁/₂) in microsomal assays with non-fluorinated analogs .
- Case Study : Derivatives with -CF₃ at the meta position (vs. para) show improved binding to kinase targets (IC₅₀ < 100 nM) due to steric complementarity .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- DFT vs. Experimental Discrepancies : If DFT predicts nucleophilic attack at the amide carbonyl but experiments show no reactivity, re-evaluate solvent effects (e.g., dielectric constant in simulations) or check for competing pathways (e.g., H-bonding stabilization) .
- Data Cross-Validation : Use multiple techniques (e.g., NMR kinetics, LC-MS for intermediate trapping) to reconcile computational models with observed reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
